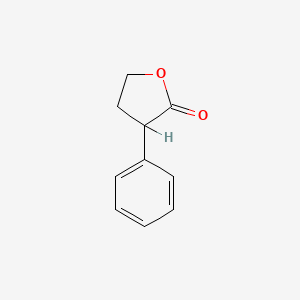
5-Pyrrolidin-1-yl-2h-tetrazole
Vue d'ensemble
Description
5-Pyrrolidin-1-yl-2h-tetrazole is a compound with the molecular formula C5H9N5 . It has been used as an organocatalyst in the preparation of enantioselective chiral 1,2-oxazines from achiral ketones via an intramolecular Wittig reaction . It has also been used to synthesize diastereoselective Michael addition products by the addition of aliphatic aldehydes to β-nitrostyrene .
Synthesis Analysis
The synthesis of (S)- and ®-5-Pyrrolidin-2-yl-1H-tetrazoles has been discussed in several papers . These compounds have been used as organocatalysts and their synthesis methods have been summarized. The general reaction mechanism and subsequent analysis of each reaction type for which they have proved to be efficient catalytic species have also been discussed .Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-1-yl-2h-tetrazole is characterized by a molecular formula of C5H9N5 and an average mass of 139.158 Da .Chemical Reactions Analysis
5-Pyrrolidin-2-yl-1H-tetrazole has been used as an organocatalyst in various chemical reactions . For instance, it has been used in the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pyrrolidin-1-yl-2h-tetrazole include a molecular formula of C5H9N5, an average mass of 139.158 Da, and a monoisotopic mass of 139.085800 Da .Applications De Recherche Scientifique
Asymmetric Aldol Reaction Catalyst
5-Pyrrolidin-1-yl-2h-tetrazole has been used as an organocatalyst in the asymmetric aldol reaction in water–ethanol solvent . This reaction is a fundamental chemical reaction in organic chemistry, involving the addition of a nucleophile and a carbonyl group. The organocatalyst has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene .
Flow Microreactor
The compound has been used in a monolithic flow microreactor for the asymmetric aldol reaction . The flow regime contributes to preserving the activity of the pyrrolidinyl-tetrazole catalyst over time with an almost twofold increase in productivity moving from batch to flow conditions .
Preparation of Enantioselective Chiral 1,2-Oxazines
5-Pyrrolidin-1-yl-2h-tetrazole can be used to prepare enantioselective chiral 1,2-oxazines from achiral ketones via an intramolecular Wittig reaction .
Synthesis of Diastereoselective Michael Addition Products
This compound can be used to synthesize diastereoselective Michael addition products by the addition of aliphatic aldehydes to β-nitrostyrene .
Direct Asymmetric α-Fluorination of Aldehydes
5-Pyrrolidin-1-yl-2h-tetrazole can be used in the direct asymmetric α-fluorination of linear and branched aldehydes using N-fluorobenzenesulfonamide as the fluorinating agent .
Pharmaceutical Applications
Although not explicitly mentioned in the search results, given the compound’s role in various chemical reactions, it could potentially be used in pharmaceutical applications. For instance, it could be used in the synthesis of new drugs or as a reagent in pharmaceutical testing .
Mécanisme D'action
Target of Action
The primary target of 5-Pyrrolidin-1-yl-2h-tetrazole is the asymmetric aldol reaction . This compound acts as an organocatalyst, facilitating the reaction between various aromatic aldehydes and ketones . It has been used in several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .
Mode of Action
5-Pyrrolidin-1-yl-2h-tetrazole interacts with its targets by acting as a proline-based organocatalyst . It has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene . This compound catalyzes asymmetric aldol reactions between various aromatic aldehydes and ketones .
Biochemical Pathways
The compound affects the asymmetric aldol reaction pathway . This reaction is a fundamental transformation in organic chemistry, leading to the formation of β-hydroxy carbonyl compounds, a common motif in many bioactive molecules .
Pharmacokinetics
It’s worth noting that the compound’s activity has been tested under batch conditions using the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde as the benchmark .
Result of Action
The result of the action of 5-Pyrrolidin-1-yl-2h-tetrazole is the facilitation of the asymmetric aldol reaction, leading to the formation of β-hydroxy carbonyl compounds . The compound has been shown to outperform proline with respect to yield, enantioselectivity, reaction time, substrate and solvent scope, catalyst loading, and stoichiometry of the compounds used in excess .
Action Environment
The action of 5-Pyrrolidin-1-yl-2h-tetrazole is influenced by environmental factors such as the solvent used and the flow regime . The compound has been shown to be highly efficient and recyclable under eco-friendly water–ethanol mixture conditions . The flow regime contributes to preserving the activity of the pyrrolidinyl-tetrazole catalyst over time, with an almost twofold increase in productivity moving from batch to flow conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-pyrrolidin-1-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4-10(3-1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINLRESSJFINLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279036 | |
| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrrolidin-1-yl-2h-tetrazole | |
CAS RN |
6280-30-4 | |
| Record name | NSC11109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




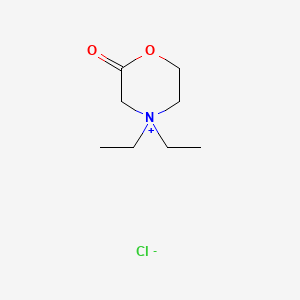
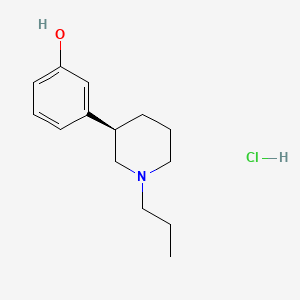
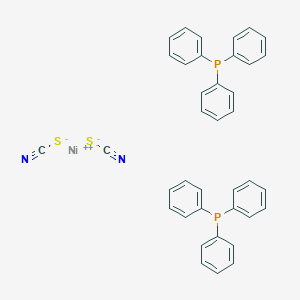
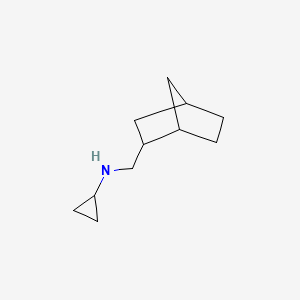
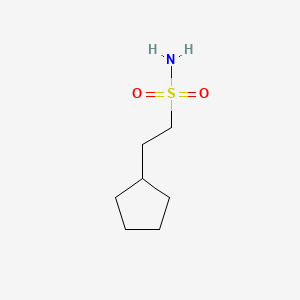
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)
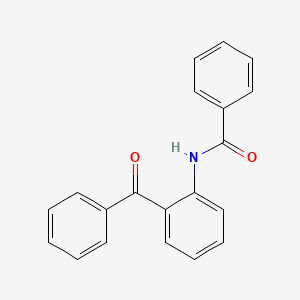
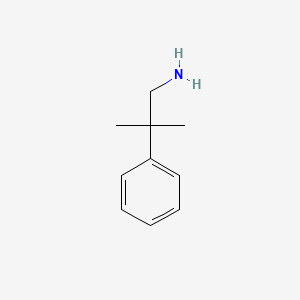
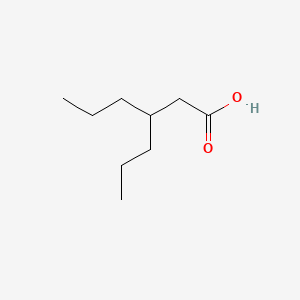
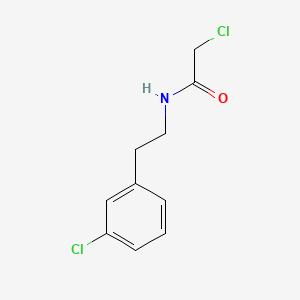
![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)

